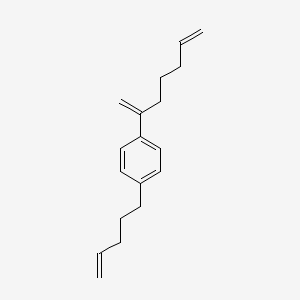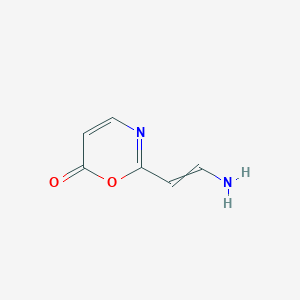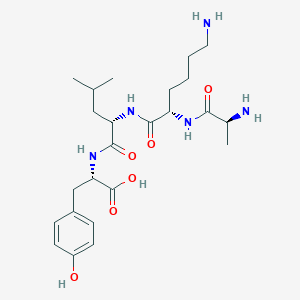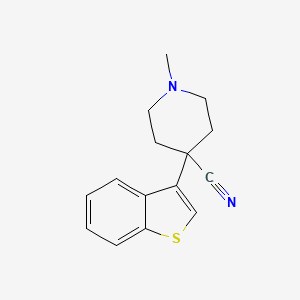![molecular formula C48H36BN9 B12519608 Tris[4-[bis(2-pyridyl)amino]phenyl]borane CAS No. 820260-72-8](/img/structure/B12519608.png)
Tris[4-[bis(2-pyridyl)amino]phenyl]borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[4-[bis(2-pyridyl)amino]phenyl]borane is a complex organoboron compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes three bis(2-pyridyl)amino groups attached to a central borane core. The presence of pyridyl groups imparts unique electronic properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-[bis(2-pyridyl)amino]phenyl]borane typically involves the reaction of boron trihalides with bis(2-pyridyl)amine derivatives. A common method includes the use of boron trichloride (BCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent decomposition .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Tris[4-[bis(2-pyridyl)amino]phenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Palladium or nickel catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to boronic acids, while reduction can yield borohydrides .
Wissenschaftliche Forschungsanwendungen
Tris[4-[bis(2-pyridyl)amino]phenyl]borane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which Tris[4-[bis(2-pyridyl)amino]phenyl]borane exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. The pyridyl groups act as electron donors, stabilizing the borane core and facilitating interactions with various molecular targets. This coordination ability is crucial in its applications in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Tris(2-pyridylmethyl)amine: Similar in structure but with different electronic properties due to the presence of methyl groups.
Tris(4-(pyridin-4-yl)phenyl)amine: Another related compound with variations in the positioning of pyridyl groups.
Uniqueness: Tris[4-[bis(2-pyridyl)amino]phenyl]borane stands out due to its unique combination of pyridyl groups and borane core, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and stability .
Eigenschaften
CAS-Nummer |
820260-72-8 |
|---|---|
Molekularformel |
C48H36BN9 |
Molekulargewicht |
749.7 g/mol |
IUPAC-Name |
N-[4-bis[4-(dipyridin-2-ylamino)phenyl]boranylphenyl]-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C48H36BN9/c1-7-31-50-43(13-1)56(44-14-2-8-32-51-44)40-25-19-37(20-26-40)49(38-21-27-41(28-22-38)57(45-15-3-9-33-52-45)46-16-4-10-34-53-46)39-23-29-42(30-24-39)58(47-17-5-11-35-54-47)48-18-6-12-36-55-48/h1-36H |
InChI-Schlüssel |
CBQVOMOYBBZRER-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=C(C=C4)N(C5=CC=CC=N5)C6=CC=CC=N6)C7=CC=C(C=C7)N(C8=CC=CC=N8)C9=CC=CC=N9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)

![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)

![[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium](/img/structure/B12519546.png)

![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)




